Chlorure de benzoquinonium

Vue d'ensemble

Description

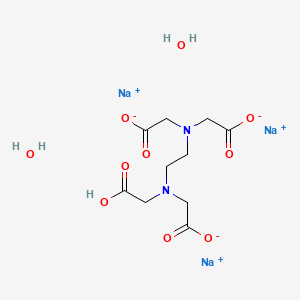

Le chlorure de benzoquinonium est un composé chimique de formule moléculaire C34H50Cl2N4O2 et d'un poids moléculaire de 617,69 g/mol . Il est connu pour sa forme cristalline rouge et sa haute solubilité dans l'eau . Ce composé a été étudié pour ses propriétés de blocage neuromusculaire, ce qui le rend important dans la recherche médicale et pharmacologique .

Applications De Recherche Scientifique

Benzoquinonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.

Biology: Studied for its effects on neuromuscular transmission and as a potential muscle relaxant.

Medicine: Investigated for its potential use in surgical anesthesia as a muscle relaxant.

Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.

Mécanisme D'action

Target of Action

Benzoquinonium chloride, also known as Amilyt, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. They are located at the neuromuscular junction, where they mediate the action of the neurotransmitter acetylcholine.

Mode of Action

Benzoquinonium chloride acts as an antagonist at the nAChRs . This means it binds to these receptors but does not activate them. Instead, it blocks the action of acetylcholine, preventing it from binding to the receptors and triggering a response. This interaction results in a decrease in the transmission of nerve impulses at the neuromuscular junction .

Biochemical Pathways

The primary biochemical pathway affected by benzoquinonium chloride is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter that plays a key role in muscle contraction. By blocking the action of acetylcholine at the nAChRs, benzoquinonium chloride disrupts this pathway, leading to a decrease in muscle contraction .

Result of Action

The primary result of benzoquinonium chloride’s action is a curare-like paralysis of neuromuscular transmission . This is characterized by a decrease in muscle contraction, leading to muscle relaxation. This effect is utilized in clinical settings, where the compound is used as a muscle relaxant during surgical procedures .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Benzoquinonium chloride are not fully elucidated. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to prevent both the twitch potentiating action and the anti-curare action of edrophonium, neostigmine, eserine, and tetraethyl pyrophosphate .

Cellular Effects

Benzoquinonium chloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by altering neuromuscular transmission

Molecular Mechanism

The molecular mechanism of action of Benzoquinonium chloride is not fully established. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorure de benzoquinonium peut être synthétisé par quaternisation de dérivés de la benzoquinone . Le processus implique la réaction de la benzoquinone avec la diéthylamine en présence d'un solvant approprié, suivie de l'ajout de chlorure de benzyle pour former le produit final .

Méthodes de production industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation et la purification pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de benzoquinonium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés de la quinone.

Réduction : Les réactions de réduction peuvent le reconvertir en hydroquinone.

Substitution : Il peut subir des réactions de substitution avec divers nucléophiles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de dérivés de la quinone.

Réduction : Formation d'hydroquinone.

Substitution : Formation de dérivés de la benzoquinone substitués.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme agent oxydant.

Biologie : Étudié pour ses effets sur la transmission neuromusculaire et comme relaxant musculaire potentiel.

Médecine : Enquête sur son utilisation potentielle en anesthésie chirurgicale comme relaxant musculaire.

Industrie : Utilisé dans la production de divers intermédiaires chimiques et produits pharmaceutiques.

5. Mécanisme d'action

Le this compound exerce ses effets en bloquant la transmission neuromusculaire. Il produit une paralysie de type curare en élevant le seuil des plaques motrices terminales à l'acétylcholine . Cette action est similaire à celle de la tubocurarine, un agent bloquant neuromusculaire bien connu . Le composé empêche l'action de l'acétylcholine, entraînant une relaxation musculaire et une paralysie .

Composés similaires :

Décaméthonium : Un autre agent bloquant neuromusculaire avec un mécanisme d'action similaire.

Tubocurarine : Un relaxant musculaire bien connu avec des effets comparables.

Succinylcholine : Un relaxant musculaire à action courte utilisé en milieu clinique.

Unicité : Le this compound est unique en raison de sa structure chimique spécifique et de sa capacité à produire une paralysie de type curare sans les effets secondaires associés à d'autres agents bloquant neuromusculaires . Son mécanisme d'action distinct et sa haute solubilité dans l'eau en font un composé précieux à la fois pour la recherche et les applications cliniques .

Comparaison Avec Des Composés Similaires

Decamethonium: Another neuromuscular blocking agent with a similar mechanism of action.

Tubocurarine: A well-known muscle relaxant with comparable effects.

Suxamethonium: A short-acting muscle relaxant used in clinical settings.

Uniqueness: Benzoquinonium chloride is unique due to its specific chemical structure and its ability to produce a curare-like paralysis without the side effects associated with other neuromuscular blocking agents . Its distinct mechanism of action and high solubility in water make it a valuable compound in both research and clinical applications .

Propriétés

IUPAC Name |

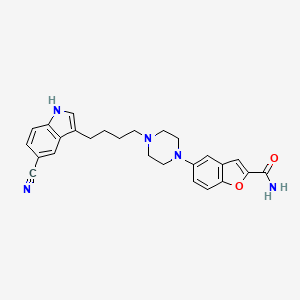

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O2.2ClH/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30;;/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRJZLXQCYZJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7554-16-7 (Parent) | |

| Record name | Benzoquinonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401026554 | |

| Record name | Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(benzyldiethyl-, dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311-09-1 | |

| Record name | Benzoquinonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(benzyldiethyl-, dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOQUINONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6HVT48T15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Benzoquinonium Chloride at the neuromuscular junction?

A1: Benzoquinonium Chloride acts as a competitive neuromuscular blocking agent, primarily exhibiting a curare-like effect. [, ] This means it competes with acetylcholine for binding to nicotinic acetylcholine receptors at the motor endplate, thus preventing muscle fiber depolarization and leading to muscle paralysis. [, ]

Q2: How does the structure of Benzoquinonium Chloride influence its interaction with anticholinesterases like neostigmine?

A2: The presence of benzyl groups in the quaternary nitrogen centers of Benzoquinonium Chloride contributes to its anticholinesterase activity. [] Replacing these benzyl groups with alkyl groups significantly reduces its anticholinesterase activity. This reduction, particularly when falling below 2% of neostigmine's activity, is associated with the ability of anticholinesterases like edrophonium and neostigmine to antagonize Benzoquinonium Chloride's effects. []

Q3: Why is Benzoquinonium Chloride less effective in certain species like hens compared to cats?

A3: While Benzoquinonium Chloride demonstrates a curare-like paralysis in both cats and hens, it exhibits an additional action in cats that is absent in hens. [] In cats, the compound prevents the typical twitch potentiating and anti-curare effects of agents like edrophonium, neostigmine, eserine, and tetraethyl pyrophosphate. [] This suggests a species-specific interaction with certain pharmacological pathways in cats that modifies its overall effect.

Q4: How is Benzoquinonium Chloride metabolized and excreted from the body?

A4: Studies indicate that a significant portion of Benzoquinonium Chloride is excreted unchanged through the kidneys. [] Approximately 70 to 90% of the administered dose is eliminated in this manner. []

Q5: Does Benzoquinonium Chloride have any other notable pharmacological activities besides its neuromuscular blocking action?

A5: Interestingly, research suggests that Benzoquinonium Chloride might possess acetylcholine-like effects in certain contexts. [] Studies on the isolated heart of the mollusc Mya arenaria revealed that Benzoquinonium Chloride, similar to acetylcholine, caused a depression of the heartbeat and relaxation of the heart muscle. [] This finding hints at the possibility of additional pharmacological actions beyond its well-established neuromuscular blocking properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.